![molecular formula C22H25N3O5 B2488480 3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891123-74-3](/img/structure/B2488480.png)

3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

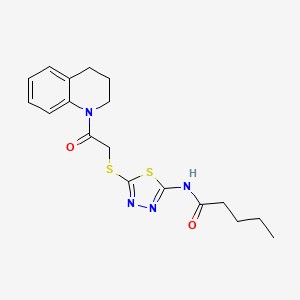

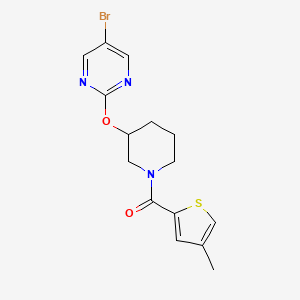

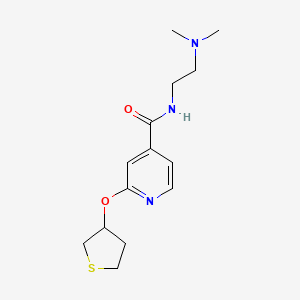

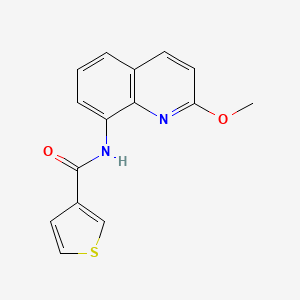

Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves starting from basic acids, such as 2-(4-methylphenyl)acetic acid, and other reagents including 1,2,3-trimethoxybenzene and substituted benzoyl chlorides. These derivatives have been evaluated for their anticancer activity against several cancer cell lines, showing moderate to excellent activity. The process highlights the versatility of oxadiazole compounds in creating potent bioactive molecules (Ravinaik et al., 2021).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectral characterization and X-ray crystal structure studies, has been conducted on similar compounds. For instance, a novel pyrazole derivative was synthesized and its structure confirmed via various spectroscopic methods, including FT-IR, NMR, MS, UV-visible spectra, and single crystal X-ray diffraction studies, revealing intricate details about the molecular conformation and stabilization through intermolecular hydrogen bonds (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives involves interactions with various reagents and catalysts to form new compounds with potential biological activities. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through three-component reactions, showcasing the compound's ability to undergo complex chemical transformations (Gein et al., 2017).

Scientific Research Applications

Anticancer Activity

A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines. This research highlights the potential of 1,3,4-oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Synthesis and Transformation

Another study explored the synthesis of 3,5‐disubstituted 1‐amino‐1,3,5‐triazine‐2,4,6‐triones through the cyclic transformation of 1,3,4‐oxadiazol‐2(3H)‐one derivatives, indicating the chemical versatility and potential utility of these compounds in synthesizing complex heterocycles (Chau et al., 1997).

Photolysis Studies

The photolysis of 1,3,4-oxadiazoles in alcohols has been investigated, revealing interesting pathways for heterolytic additions and cycloeliminations, which could be significant for understanding the photochemical behavior of oxadiazole derivatives (Tsuge et al., 1977).

Crystal Structure and Biological Studies

Research on the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has provided insights into the molecular interactions and potential biological activities of oxadiazole compounds (Karanth et al., 2019).

Antimicrobial Assessment

Thiosemicarbazide derivatives used as building blocks in the synthesis of target heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have shown significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Elmagd et al., 2017).

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of the compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

The compound potentially affects various biochemical pathways due to its interaction with multiple targets. For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Similarly, inhibition of Hsp90 can disrupt protein folding and degrade client proteins, affecting cell survival and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways affected. For instance, inhibition of tubulin and Hsp90 can lead to cell death, potentially exhibiting anti-cancer effects .

properties

IUPAC Name |

3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDPAZKLGJZYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)